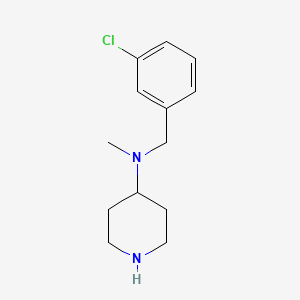

N-(3-chlorobenzyl)-N-methylpiperidin-4-amine

Description

N-(3-Chlorobenzyl)-N-methylpiperidin-4-amine is a piperidine-derived compound characterized by a 3-chlorobenzyl group and a methyl substituent on the amine nitrogen. Piperidine is a six-membered heterocycle with one nitrogen atom, commonly utilized in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties . This compound is listed as a reagent for chemical synthesis, suggesting its utility as a building block in drug discovery or material science .

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVVRGHGFPQDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Cl)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(3-chlorobenzyl)-N-methylpiperidin-4-amine typically begins with the commercially available 3-chlorobenzyl chloride and N-methylpiperidine.

Reaction Conditions: The reaction involves the nucleophilic substitution of the 3-chlorobenzyl chloride with N-methylpiperidine. This can be achieved by heating the reactants in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like acetonitrile or dimethylformamide.

Procedure: The mixture is stirred and heated under reflux conditions for several hours until the reaction is complete. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-chlorobenzyl)-N-methylpiperidin-4-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield reduced amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the 3-chlorobenzyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

It appears there might be some confusion in the query, as it asks for information on "N-(3-chlorobenzyl)-N-methylpiperidin-4-amine," while the provided search results largely discuss "N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine" and other related compounds. Here's a summary of the available information, focusing on potential applications and research areas for compounds with similar structures.

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride

General Information: N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a research compound with the molecular formula C13H20Cl2N2 and a molecular weight of 275.21 g/mol. It typically has a purity of 95% and is used in various research applications.

Biochemical and Biological Activities:

- Enzyme Interactions: This compound interacts with enzymes involved in oxidative reactions, including those catalyzed by chromium (VI) compounds. It can also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurotransmission processes and relevant to neurodegenerative diseases like Alzheimer’s.

- Cellular Effects: The compound impacts cell signaling pathways, gene expression, and cellular metabolism. It has shown cytotoxicity against certain cancer cell lines, suggesting potential anticancer activity.

- Molecular Mechanism: The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and can participate in free radical reactions, undergoing nucleophilic substitution and oxidation.

- Antimicrobial Activity: Derivatives related to this compound have demonstrated antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Escherichia coli, with some outperforming standard antibiotics like ciprofloxacin in in vitro tests.

- Antioxidant Properties: Related compounds may possess antioxidant properties.

Pharmacological Potential:

- Serotonergic Receptor Activity: Compounds with similar structures can modify serotonergic receptor activity, which may be beneficial in treating neuropsychiatric diseases such as schizophrenia, depression, anxiety, sleep disorders, and affective disorders like major depression and bipolar disorder . They may also be useful in treating drug-induced psychoses and psychoses secondary to neurodegenerative disorders like Alzheimer's or Huntington's Disease .

- Other Potential Uses: These compounds may also be useful in treating hypertension, migraine, vasospasm, ischemia, and thrombotic conditions like myocardial infarction, stroke, and peripheral vascular disease .

Other Related Compounds:

- This compound: This compound, closely related to the one discussed above, is also available from chemical vendors .

- N-(2-Chlorobenzyl)-1-methylpiperidin-4-amine: Information and sources for this compound are available .

- 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide: This compound has shown antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis .

Additional Research Areas:

- Carbonic Anhydrase Inhibition: A similar compound, n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide, is known to target carbonic anhydrase 13, suggesting it may influence processes related to acid-base balance in the body.

- Antiviral Activity: 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown antiviral activity, which may be a potential area of research for related compounds .

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

- N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride : The 4-chloro isomer exhibits a chlorine atom at the para position of the benzyl group. This positional difference alters electronic distribution and steric interactions compared to the 3-chloro derivative. The para substitution may enhance symmetry and influence crystalline packing, as seen in its hydrochloride salt form .

- Fluorinated analogs are often prioritized in drug design for their favorable pharmacokinetic profiles .

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent (Benzyl) | LogP* (Predicted) | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(3-Chlorobenzyl)-N-methylpiperidin-4-amine | 3-Cl | ~2.8 | 268.8 |

| N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine | 4-Cl | ~2.8 | 268.8 |

| N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine | 4-F | ~2.3 | 252.7 |

*LogP values estimated using fragment-based methods.

Piperidine Ring Modifications

Examples :

- The amide linkage and nitro group confer distinct hydrogen-bonding capabilities, contrasting with the amine functionality in the target compound .

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Incorporates a pyrazole ring instead of piperidine, demonstrating how heterocycle replacement impacts molecular geometry and target selectivity .

Biological Activity

N-(3-chlorobenzyl)-N-methylpiperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound this compound is characterized by a piperidine ring substituted with a chlorobenzyl group and a methyl group. This structural configuration contributes to its interaction with various biological targets, particularly neurotransmitter receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Receptor Interaction : The compound may act as a ligand for neurotransmitter receptors, potentially modulating neurotransmitter release and influencing signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to altered metabolic processes within cells.

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits several pharmacological effects:

- Analgesic Effects : Studies indicate that the compound may possess analgesic properties, making it a candidate for pain management therapies.

- Anti-inflammatory Activity : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary data indicate that it may exhibit activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C_{12}H_{16}ClN | Chlorobenzyl substitution enhances receptor binding |

| N-(3-Chlorophenyl)-N-methylpiperidin-4-amine | C_{12}H_{16}ClN | Similar structure; different substitution position |

| (3S,4R)-3-fluoro-N-methylpiperidin-4-amine | C_{11}H_{14}FN | Fluorine substituent alters biological properties |

Study on Antitubercular Activity

A notable study investigated the efficacy of piperidine derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated promising activity with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM for structurally similar compounds, suggesting potential for further development in tuberculosis treatment .

Cancer Therapy Research

Recent advances have highlighted the potential anticancer activity of piperidine derivatives. A study demonstrated that compounds related to this compound exhibited cytotoxic effects in cancer cell lines, indicating their role in cancer therapy research .

Q & A

Q. What established synthetic routes are available for N-(3-chlorobenzyl)-N-methylpiperidin-4-amine, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution between N-methylpiperidin-4-amine and 3-chlorobenzyl chloride under basic conditions. General Procedure A (from analogous syntheses) recommends using a polar aprotic solvent (e.g., dichloromethane), a base like potassium carbonate, and stirring at room temperature for 12–24 hours . Yield optimization requires strict moisture control, stoichiometric excess of the benzyl halide (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent amine oxidation. Post-reaction workup includes extraction, solvent evaporation, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the methyl group on the piperidine nitrogen appears as a singlet (~δ 2.2–2.5 ppm), while aromatic protons from the 3-chlorobenzyl group show splitting patterns consistent with para-substitution .

- HPLC : Purity assessment using reverse-phase C18 columns, isocratic elution (acetonitrile/water + 0.1% TFA), and UV detection at 254 nm. Purity >95% is required for biological assays .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibitory activity against bacterial targets like MurA?

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound and the MurA active site, focusing on hydrogen bonding with conserved residues (e.g., Asp305) and hydrophobic contacts with the chlorobenzyl group .

- In Vitro Enzyme Assays : Measure IC₅₀ via spectrophotometric monitoring of UDP-N-acetylglucosamine enolpyruvyl transferase activity. Include positive controls (e.g., fosfomycin) and negative controls (DMSO vehicle) .

- MIC Testing : Assess antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution methods .

Q. What strategies address discrepancies in biological activity data across studies?

- Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation or impurities affecting activity .

- Assay Standardization : Ensure consistent conditions (e.g., pH, temperature, bacterial inoculum size) between labs. Use reference strains from ATCC.

- Structural Confirmation : Re-examine NMR data for stereochemical inconsistencies or solvent artifacts that may alter binding .

Q. How can molecular dynamics (MD) simulations enhance understanding of the compound’s target interactions?

- Perform MD simulations (e.g., GROMACS) to study binding stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex and hydrogen bond occupancy .

- Compare free-energy binding calculations (MM-PBSA/GBSA) with experimental IC₅₀ values to validate computational models .

Q. What in vitro assays are suitable for assessing pharmacokinetic properties?

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time .

- Caco-2 Permeability : Evaluate intestinal absorption potential using monolayers, measuring apparent permeability (Papp) .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine unbound fraction .

Data Analysis & Optimization

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzyl ring to modulate electronic effects on binding .

- Piperidine Modifications : Replace N-methyl with bulkier groups (e.g., isopropyl) to assess steric effects on target engagement .

- Bioisosteric Replacement : Substitute the chlorobenzyl group with trifluoromethyl or thiophene moieties to improve metabolic stability .

Q. What computational tools predict metabolic liabilities of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.